molecular formula C12H20O6 B1609770 (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol CAS No. 79943-22-9

(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Cat. No.: B1609770
CAS No.: 79943-22-9
M. Wt: 260.28 g/mol
InChI Key: KEJGAYKWRDILTF-ZJDVBMNYSA-N
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Description

(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol: is an organic compound derived from glucose. It is commonly used as a protected form of glucose in various chemical reactions. The compound is known for its ability to protect hydroxyl groups, making it a valuable intermediate in synthetic organic chemistry .

Mechanism of Action

Target of Action

1,2:5,6-Di-O-isopropylidene-alpha-L-glucofuranose, also known as Diacetone-D-glucose, is a derivative of glucose . It is primarily used as a reagent in chemical synthesis . The compound’s primary targets are often the enzymes or receptors involved in the synthesis of biologically active compounds .

Mode of Action

The compound interacts with its targets by serving as a starting material in the synthesis process . The 3-OH group of the compound can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . This allows for the creation of a variety of derivatives, including racemically pure alkane- and arenesulfinyl chlorides with a tertiary amine .

Biochemical Pathways

The compound is involved in various biochemical pathways, depending on the specific synthesis process it is used in . For example, it can be used to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers . It can also be used to create a vinyl ether-based chiral carbohydrate synthon by reacting with acetylene using superbase catalytic systems .

Pharmacokinetics

As a reagent used in chemical synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2:5,6-Di-O-isopropylidene-alpha-L-glucofuranose would depend on the specific synthesis process and the resulting compound . .

Result of Action

The result of the compound’s action is the creation of a variety of biologically active compounds . For instance, oxidation and reduction of the 3-OH group can lead to an allofuranose derivative .

Action Environment

The action, efficacy, and stability of 1,2:5,6-Di-O-isopropylidene-alpha-L-glucofuranose are influenced by various environmental factors, including the conditions under which the synthesis process is carried out . These factors can include temperature, pH, and the presence of other reagents or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol can be synthesized by reacting glucose with acetone in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal, which protects the hydroxyl groups on the glucose molecule .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol has several scientific research applications, including:

Comparison with Similar Compounds

  • 1,2:3,4-Di-O-isopropylidene-alpha-L-glucofuranose
  • 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose

Comparison: (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is unique in its ability to selectively protect specific hydroxyl groups on the glucose molecule. This selective protection makes it a valuable intermediate in synthetic organic chemistry, distinguishing it from other similar compounds .

Properties

IUPAC Name

(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7+,8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJGAYKWRDILTF-SVSWQMSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@H]2[C@H]([C@H]3[C@@H](O2)OC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Diacetoneglucose
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CAS No.

582-52-5
Record name .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-
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Record name 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
Reactant of Route 2
(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 3
Reactant of Route 3
(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 4
(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 5
Reactant of Route 5
(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 6
(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Customer
Q & A

    ANone: Diacetone-D-glucose has a molecular formula of C12H20O6 and a molecular weight of 260.28 g/mol.

      A: Diacetone-D-glucose possesses a rigid structure due to the two acetonide protecting groups, which lock the sugar in a furanose form. This rigidity, along with the presence of multiple stereocenters and reactive hydroxyl groups, makes it an ideal chiral auxiliary for stereoselective reactions. []

        A: The acetonide groups protect the C1, C2, C5, and C6 hydroxyl groups, leaving the C3 hydroxyl group free for further manipulation. This selective protection allows for regiospecific reactions at the C3 position. [, ]

          A: Diacetone-D-glucose serves as a chiral auxiliary in the dynamic kinetic resolution of alkane- and arenesulfinyl chlorides. This strategy enables the synthesis of both enantiomers of sulfoxides with high enantiomeric purity by controlling the reaction conditions and choice of base. []

            A: A one-pot method utilizes Diacetone-D-glucose as a chiral auxiliary in a dynamic kinetic resolution of bromoacetates. The reaction sequence allows for the efficient synthesis of both enantiomers of 1,3,5-trisubstituted hydantoins with high enantiomeric ratios. []

              ANone: Diacetone-D-glucose has been employed as a starting material in the synthesis of complex natural products such as:

              • Acetogenins: Researchers have developed synthetic routes to bis-THF compounds, structurally related to annonaceous acetogenins, starting from Diacetone-D-glucose. [, ]
              • Sphingofungin E: A total synthesis of sphingofungin E, utilizing Diacetone-D-glucose as the chiral starting material, has been reported. The synthetic strategy employed key reactions like Overman rearrangement and Wittig olefination. []
              • Salicylihalamides: Diacetone-D-glucose served as a starting point in the enantiospecific formal total synthesis of salicylihalamides A and B, potent antitumor agents. []

                ANone: Diacetone-D-glucose serves as a valuable intermediate in the synthesis of various compounds:

                • Nucleosides: It has been extensively used in the synthesis of modified nucleosides with potential antiviral and anticancer activities. [, , , , , ]
                • Glycoconjugates: Researchers have synthesized sugar-PEG-based polymers from Diacetone-D-glucose derivatives using enzymatic copolymerization. These polymers have potential applications in drug delivery. []
                • Amino Acids: Diacetone-D-glucose can be converted into (2S,4S)-4-Hydroxyproline, a valuable non-proteinogenic amino acid, through a multistep synthesis. [, ]

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